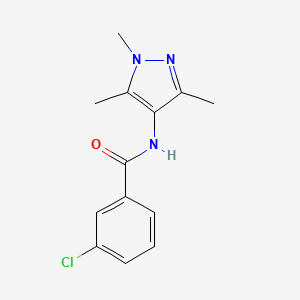
N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, also known as DMHPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. DMHPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of COX-2 and reducing the production of prostaglandins. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, which makes it a valuable tool for studying the role of COX-2 in pain and inflammation. However, this compound has limitations, including its low solubility in water and its limited bioavailability, which may affect its effectiveness in vivo.
未来方向
There are several future directions for research on N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the development of more potent and selective analogs of this compound. Additionally, further studies are needed to investigate the mechanism of action of this compound and its effects on other ion channels and neurotransmitter systems.
合成方法
N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethylaniline with 4-hydroxypiperidine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. Another method involves the reaction of 3,5-dimethylaniline with 1-bromo-4-hydroxypiperidine in the presence of potassium carbonate and dimethylformamide. The synthesis of this compound has also been achieved using other methods, such as the reaction of 3,5-dimethylaniline with 4-hydroxypiperidine in the presence of palladium on carbon and hydrogen gas.
科学研究应用
N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has been studied extensively for its potential applications in the field of pharmacology. It has been found to have analgesic and anti-inflammatory properties and has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins that are involved in pain and inflammation. This compound has also been shown to have anticonvulsant activity and has been studied for its potential applications in the treatment of epilepsy.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-12(2)9-13(8-11)16-15(19)10-17-5-3-14(18)4-6-17/h7-9,14,18H,3-6,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIKZSLFTGQDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)


![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)






![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)